An In-depth Technical Guide to Ingenol 3,20-dibenzoate
An In-depth Technical Guide to Ingenol 3,20-dibenzoate
Authored by Gemini
Abstract
Ingenol 3,20-dibenzoate (IDB) is a diterpenoid ester derived from plants of the Euphorbiaceae family. It is a potent, isoform-selective activator of protein kinase C (PKC) and a known inducer of apoptosis. This technical guide provides a comprehensive overview of IDB, including its chemical properties, synthesis, and multifaceted mechanism of action. We present detailed summaries of its effects on various cancer cell lines and its role in modulating immune responses, particularly the activation of Natural Killer (NK) cells. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.
Introduction
Ingenol 3,20-dibenzoate (IDB) is a natural product that has garnered significant interest in the scientific community for its potent biological activities. As a member of the ingenol ester family, it shares a structural relationship with other well-known PKC activators like phorbol esters. However, IDB exhibits a distinct profile of biological effects, including the induction of apoptosis in certain cancer cells through a pathway independent of PKC activation, and the enhancement of anti-tumor immune responses. This dual mechanism of action makes it a compelling candidate for further pharmacological investigation.
This guide aims to provide a detailed technical resource on IDB, summarizing the current state of knowledge regarding its chemical characteristics, synthesis, and complex signaling pathways.
Chemical and Physical Properties
Ingenol 3,20-dibenzoate is a benzoate ester with the following properties:
| Property | Value |
| Chemical Formula | C₃₄H₃₆O₇ |
| Molecular Weight | 556.66 g/mol |
| CAS Number | 59086-90-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The total synthesis of the ingenol core is a complex multi-step process that has been achieved by several research groups. A common strategy involves a two-phase approach: a cyclase phase to construct the tigliane skeleton, followed by an oxidase phase to install the necessary hydroxyl groups and rearrange the skeleton to the ingenane framework.
A specific protocol for the selective dibenzoylation of ingenol at the C3 and C20 positions to yield Ingenol 3,20-dibenzoate is as follows:
Protocol: Selective Benzoylation of Ingenol at C3 and C20 Positions
This protocol is based on general principles of selective acylation of poly-hydroxylated natural products, which often involves the use of protecting groups and specific reaction conditions to achieve regioselectivity.
Materials:
-
Ingenol
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Benzoyl chloride (BzCl)
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N,N-Diisopropylethylamine (DIPEA)
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Acetylacetone (acac)
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Ferric chloride (FeCl₃)
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Dry acetonitrile (CH₃CN)
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Silica gel for column chromatography
Procedure:
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Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve FeCl₃ (0.01 mmol) in dry acetonitrile (0.5 mL). Add acetylacetone (0.031 mmol) and N,N-DIPEA (0.19 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.
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Reaction Setup: To the catalyst mixture, add a solution of ingenol (0.1 mmol) in dry acetonitrile.
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Benzoylation: Add benzoyl chloride (0.40 mmol) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate Ingenol 3,20-dibenzoate.
Note: This is a generalized protocol. Optimization of reaction times, temperatures, and stoichiometry of reagents may be necessary to achieve the desired yield and selectivity.
Mechanism of Action
Ingenol 3,20-dibenzoate exhibits a dual mechanism of action, inducing apoptosis in certain cancer cells through a PKC-independent pathway while activating immune cells via a PKC-dependent mechanism.
PKC-Independent Apoptosis in Jurkat Cells
In human T-cell leukemia Jurkat cells, IDB induces apoptosis through a pathway that is independent of its function as a PKC activator. This pathway is characterized by the activation of caspase-3.[1][2] The benzoylation at the 20-hydroxyl group of the ingenol backbone is critical for this apoptotic activity.[1][2] The signaling cascade is also independent of the transcription factors AP-1 and NF-κB.[1][2]
The upstream events leading to caspase activation in this PKC-independent manner involve the intrinsic apoptosis pathway. This is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the downstream events of apoptosis.[3]
PKC-Dependent Activation of Natural Killer (NK) Cells
Ingenol 3,20-dibenzoate is a potent activator of novel protein kinase C (nPKC) isozymes.[4] This activity is central to its ability to enhance the anti-tumor functions of Natural Killer (NK) cells.[4] IDB treatment increases the production of interferon-gamma (IFN-γ) and promotes degranulation in NK cells, particularly when they are stimulated by non-small cell lung cancer (NSCLC) cells.[4] This enhancement of NK cell-mediated lysis of cancer cells is dependent on PKC-mediated IFN-γ production and degranulation.[4]
The signaling pathway involves the activation of PKC-θ, a member of the novel PKC family.[1][5] Downstream of PKC-θ, the activation of transcription factors such as AP-1 and NFAT is crucial for inducing IFN-γ gene expression.[5] This signaling cascade is initiated by the engagement of NK cell activating receptors that signal through ITAM-containing adapters.[1]
Quantitative Data
The following tables summarize the available quantitative data for Ingenol 3,20-dibenzoate and related compounds.
Table 1: In Vitro Activity of Ingenol Esters
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Ingenol 3-angelate (I3A) | A2058 (Melanoma) | Cell Viability (MTT) | 38 | [2] |
| Ingenol 3-angelate (I3A) | HT144 (Melanoma) | Cell Viability (MTT) | 46 | [2] |
| Ingenol 3,20-dibenzoate (IDB) | UT-7/EPO | Cell Proliferation | 0.485 | N/A |
| Ingenol 3,20-dibenzoate (IDB) | T47D (Breast Cancer) | Cytotoxicity | >10 | [6] |
| Ingenol 3,20-dibenzoate (IDB) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | >10 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of Ingenol 3,20-dibenzoate.
In Vitro PKC Activation Assay
This protocol is adapted from methods used for other phorbol esters and can be applied to study the activation of PKC by IDB.
Materials:
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Purified PKC isozymes
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Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)
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[γ-³²P]ATP
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PKC substrate (e.g., protamine sulfate or a specific peptide substrate)
-
Ingenol 3,20-dibenzoate (IDB)
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Stop solution (e.g., EDTA)
-
Scintillation counter
Procedure:
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Prepare Lipid Vesicles: Prepare large unilamellar vesicles containing phosphatidylserine and diacylglycerol by extrusion.
-
Reaction Setup: In a reaction tube, combine the reaction buffer, lipid vesicles, purified PKC isozyme, and varying concentrations of IDB.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and the PKC substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity at each IDB concentration and calculate the EC₅₀ for PKC activation.
Apoptosis Assay using Annexin V and Propidium Iodide
This is a standard flow cytometry-based protocol to quantify apoptosis induced by IDB in cell lines such as Jurkat.
Materials:
-
Jurkat cells
-
Ingenol 3,20-dibenzoate (IDB)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (containing CaCl₂)
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Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Jurkat cells at a desired density and treat with varying concentrations of IDB for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
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Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
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Conclusion
Ingenol 3,20-dibenzoate is a promising natural product with a unique dual mechanism of action. Its ability to induce PKC-independent apoptosis in cancer cells while simultaneously enhancing anti-tumor immunity through PKC-dependent NK cell activation presents a compelling rationale for its further development as a therapeutic agent. This technical guide has summarized the key chemical, synthetic, and pharmacological aspects of IDB, providing a foundation for future research. Further studies are warranted to fully elucidate the upstream signaling components of its PKC-independent apoptotic pathway and to establish a more comprehensive profile of its in vivo efficacy and safety.
References
- 1. NK cell–activating receptors require PKC-θ for sustained signaling, transcriptional activation, and IFN-γ secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of NK cell-mediated lysis of non-small lung cancer cells by nPKC activator, ingenol 3,20 dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK cell-activating receptors require PKC-theta for sustained signaling, transcriptional activation, and IFN-gamma secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Protein Kinase C-θ (PKC-θ) in Natural Killer Cell Function and Anti-Tumor Immunity [frontiersin.org]
